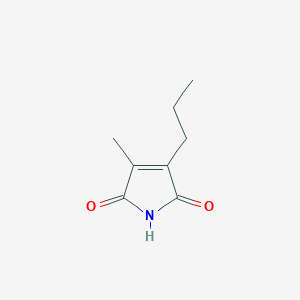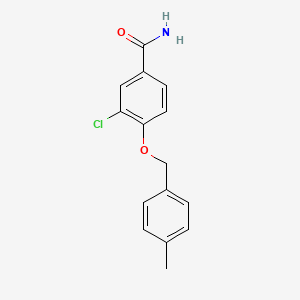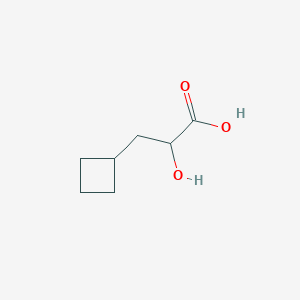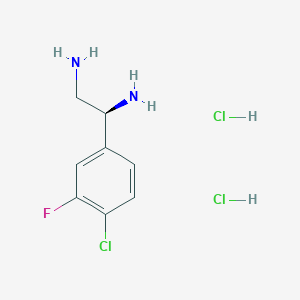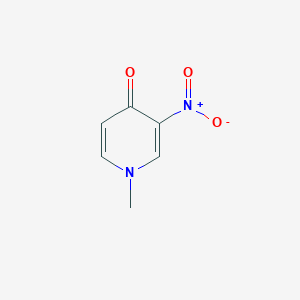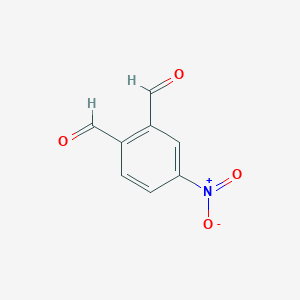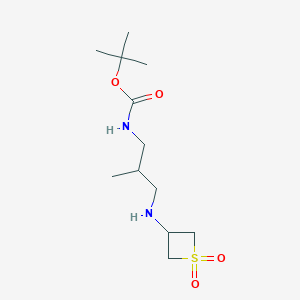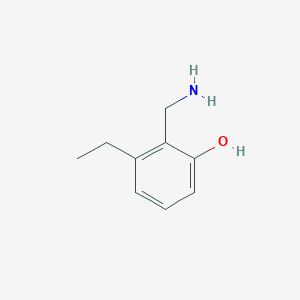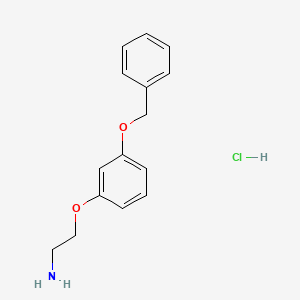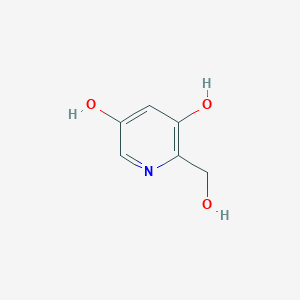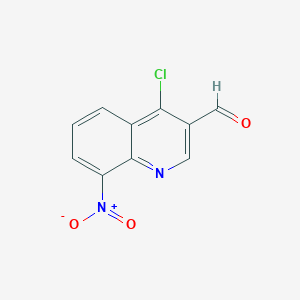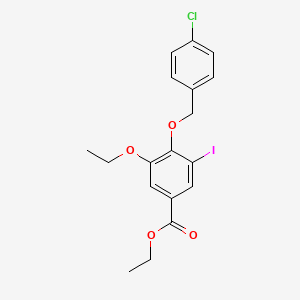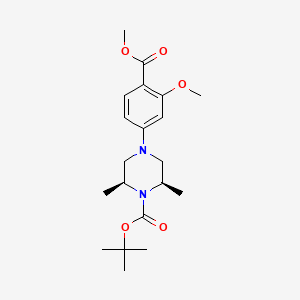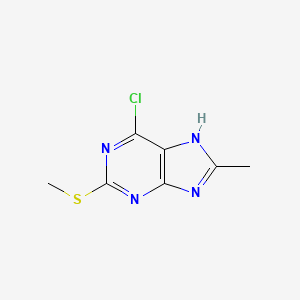
6-Chloro-8-methyl-2-(methylthio)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-methyl-2-(methylthio)-7H-purine is a heterocyclic aromatic compound belonging to the purine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a methylthio group at the 2nd position on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methyl-2-(methylthio)-7H-purine typically involves multi-step organic reactions. One common method includes the chlorination of 8-methyl-2-(methylthio)-7H-purine using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 6-Chloro-8-methyl-2-(methylthio)-7H-purine may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the methylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted purines.
Scientific Research Applications
6-Chloro-8-methyl-2-(methylthio)-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its antiviral and anticancer properties, with ongoing research into its mechanism of action and therapeutic potential.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 6-Chloro-8-methyl-2-(methylthio)-7H-purine exerts its effects is primarily through the inhibition of specific enzymes involved in purine metabolism. The compound binds to the active site of these enzymes, blocking their activity and thereby disrupting the metabolic pathways. This inhibition can lead to the accumulation of certain metabolites, which may have therapeutic effects in the treatment of diseases such as cancer and viral infections.
Comparison with Similar Compounds
- 6-Chloro-8-methyl-2-(methylthio)-4H-1-benzopyran-4-one
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Comparison: While 6-Chloro-8-methyl-2-(methylthio)-7H-purine shares some structural similarities with these compounds, it is unique in its purine ring structure, which imparts distinct chemical and biological properties. The presence of the purine ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H7ClN4S |
|---|---|
Molecular Weight |
214.68 g/mol |
IUPAC Name |
6-chloro-8-methyl-2-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H7ClN4S/c1-3-9-4-5(8)11-7(13-2)12-6(4)10-3/h1-2H3,(H,9,10,11,12) |
InChI Key |
RKEBFIJQZVMGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


